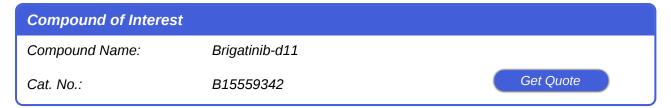


Brigatinib-d11: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical profile of **Brigatinib-d11**, a deuterated internal standard essential for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. This document outlines the typical data found in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and illustrates relevant biological and analytical workflows.

Certificate of Analysis: Typical Data

The following table summarizes the key analytical data for a representative batch of **Brigatinib-d11**.



Test	Specification	Result	Method
Identity			
Mass Spectrum	Conforms to structure	Conforms	ESI-MS
1H NMR	Conforms to structure	Conforms	NMR Spectroscopy
Purity & Impurities			
Purity (HPLC)	≥ 98.0%	99.9%	RP-HPLC
Isotopic Purity	≥ 99% atom % D	99.5% atom % D	Mass Spectrometry
Chemical Purity	≥ 98.0%	Conforms	Mass Spectrometry
Physical Properties			
Appearance	White to Off-White	Off-White Solid	Visual Inspection
Solubility	Soluble in DMSO	Soluble in DMSO	Visual Inspection

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This method is used to determine the chemical purity of **Brigatinib-d11**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 5 μm particle size, 4.6 mm x 250 mm).[1]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.04% w/w monobasic sodium phosphate, pH adjusted to 4) and an organic solvent like acetonitrile or methanol.[1] A common mobile phase composition is a 75%:25% mixture of methanol and distilled water.[2][3]



- Flow Rate: Typically around 1.0 mL/min.[4]
- Detection: UV detection at a wavelength of 210 nm or 260nm.[1][4]
- Procedure: A solution of Brigatinib-d11 is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area are recorded to determine the purity.
 The retention time for Brigatinib has been reported to be around 5.6 minutes under specific conditions.[2][3]

Mass Spectrometry (MS) for Identity and Isotopic Purity

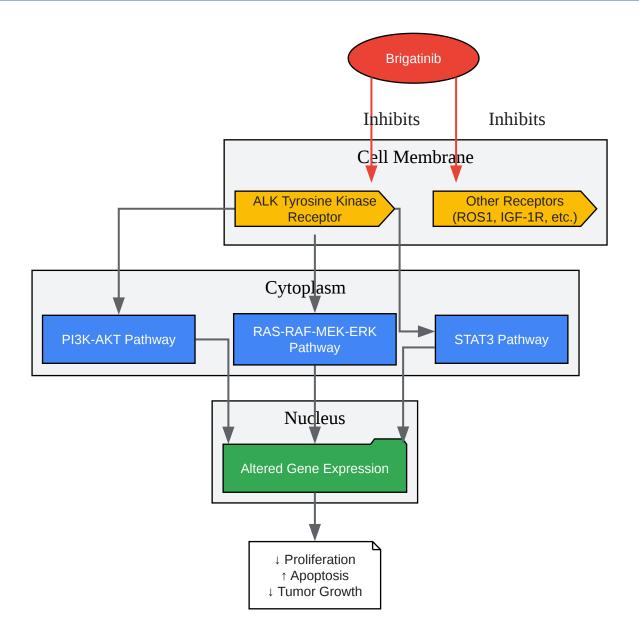
Mass spectrometry is employed to confirm the identity and determine the isotopic purity of **Brigatinib-d11**.

- Instrumentation: A high-resolution mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used.
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it corresponds to the theoretical mass of **Brigatinib-d11**.
- Procedure for Isotopic Purity: The relative intensities of the deuterated and non-deuterated isotopic peaks are measured to calculate the percentage of deuterium incorporation.
- LC-MS/MS for Quantification: For quantitative analysis of Brigatinib in biological matrices, an LC-MS/MS method is often developed.[5][6] This involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.[6][7][8]

Visualizations: Signaling Pathways and Analytical Workflows

The following diagrams illustrate the mechanism of action of Brigatinib and a typical workflow for its quantification using **Brigatinib-d11**.

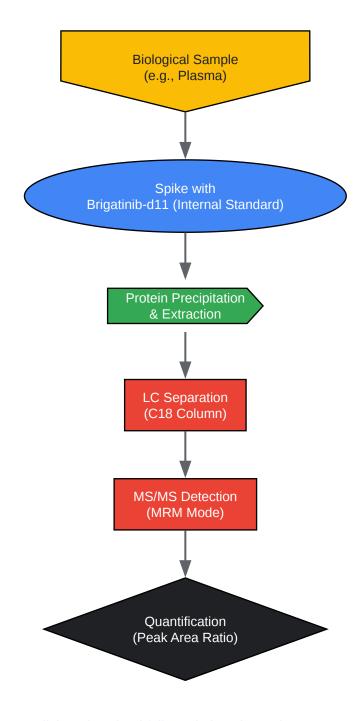




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Caption: Brigatinib inhibits the ALK tyrosine kinase receptor, blocking downstream signaling pathways.[9][10]





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Caption: Workflow for quantifying Brigatinib using Brigatinib-d11 as an internal standard.[5][6]

Mechanism of Action

Brigatinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI).[2][3] Its primary mechanism of action is the inhibition of the anaplastic lymphoma kinase (ALK) protein. [9][11] In certain cancers, such as non-small cell lung cancer (NSCLC), a genetic



rearrangement can lead to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor growth.[12]

Brigatinib binds to the ATP-binding pocket of the ALK enzyme, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[9][11][13] These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9] By blocking these signals, Brigatinib induces apoptosis (programmed cell death) and suppresses tumor growth.[9]

A key advantage of Brigatinib is its activity against a wide range of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[9][11] Additionally, Brigatinib is known to inhibit other kinases, including ROS1 and insulin-like growth factor 1 receptor (IGF-1R).[10][13]

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